molecular formula C12H15N3O2 B3034058 [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol CAS No. 1351398-99-6

[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol

Cat. No.: B3034058
CAS No.: 1351398-99-6
M. Wt: 233.27
InChI Key: XMHABHCENHSTGO-UHFFFAOYSA-N
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Description

[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is a triazole-based heterocyclic compound featuring a 3,5-dimethylphenyl substituent at the 1-position of the triazole ring and hydroxymethyl (-CH₂OH) groups at the 4- and 5-positions. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and solubility in polar solvents compared to ester or ketone analogs.

Properties

IUPAC Name

[1-(3,5-dimethylphenyl)-5-(hydroxymethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-9(2)5-10(4-8)15-12(7-17)11(6-16)13-14-15/h3-5,16-17H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHABHCENHSTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)CO)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol typically involves the reaction of 3,5-dimethylphenyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction forms the triazole ring, which is a key structural component of the compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

(a) Dimethyl 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

  • Structure : Replaces hydroxymethyl groups with methyl ester (-COOCH₃) groups.
  • Properties: Higher lipophilicity (logP ~2.5) due to ester groups, reducing water solubility compared to the dimethanol derivative. Molecular weight: 321.29 g/mol .
  • Synthesis : Typically synthesized via CuAAC, followed by esterification.
  • Applications : Primarily used as intermediates for further functionalization (e.g., hydrolysis to dicarboxylic acids).

(b) (N-Benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol Derivatives

  • Structure : Benzyl group at the 1-position instead of 3,5-dimethylphenyl.
  • Biological Activity : Exhibits potent xanthine oxidase (XO) inhibition (IC₅₀: 0.71–2.25 μM), attributed to hydrogen bonding between hydroxyl groups and the enzyme’s active site .

Heterocyclic Variants: Imidazole-Based Compounds

(a) 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

  • Structure : Imidazole core with 3,5-dimethoxyphenyl and phenyl substituents.
  • Applications : Functions as a chemosensor for transition metal ions (e.g., Ir³⁺) due to electron-rich aromatic systems and lone pairs on nitrogen atoms .

(b) 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

  • Synthesis : Prepared via condensation of butane-2,3-dione, 3,5-xylidine, and 4-fluorobenzaldehyde under reflux .
  • Key Difference : Imidazole derivatives generally exhibit lower thermal stability than triazoles due to reduced aromaticity, limiting their utility in high-temperature applications.

Functional Group Modifications: Ketone vs. Alcohol

1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

  • Structure : Ketone (-COCH₃) at the 4-position and dichlorophenyl substituent.
  • Properties: Increased electrophilicity at the carbonyl group enhances reactivity in nucleophilic addition reactions compared to the dimethanol derivative .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
[Target Compound] Triazole 3,5-dimethylphenyl, -CH₂OH ~264.3* High solubility, potential XO inhibition -
Dimethyl 1-(3,5-dimethylphenyl)-triazole-4,5-dicarboxylate Triazole 3,5-dimethylphenyl, -COOCH₃ 321.29 Lipophilic, synthetic intermediate
(N-Benzyl-triazole-4,5-diyl)dimethanol Triazole Benzyl, -CH₂OH ~242.3* XO inhibition (IC₅₀: 0.71–2.25 μM)
1-(3,5-Dimethoxyphenyl)-4,5-dimethylimidazole Imidazole 3,5-dimethoxyphenyl, phenyl ~308.4* Chemosensor for Ir³⁺

*Calculated based on structural data.

Research Findings and Implications

  • Biological Activity: Triazole dimethanol derivatives show promise as xanthine oxidase inhibitors, with activity dependent on substituent electronics and hydrogen-bonding capacity . The target compound’s 3,5-dimethylphenyl group may enhance metabolic stability compared to halogenated analogs .
  • Synthetic Accessibility : Dimethyl ester analogs are more readily synthesized and purified, making them preferred intermediates for large-scale production .
  • Thermal Stability : Triazoles generally outperform imidazoles in high-temperature applications due to greater aromatic stabilization .

Biological Activity

The compound [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is a member of the triazole family, known for its diverse biological activities. Triazoles have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. This article aims to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of Triazole Compounds

Triazoles are synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other multi-component reactions. Recent advancements in synthetic methodologies have improved yields and selectivity for triazole derivatives. For instance, a study by Virant et al. (2019) demonstrated an effective synthesis route that yielded 83% for 1,3,4-trisubstituted-1,2,3-triazoles using alkyne and azide components .

Biological Activity Overview

Triazole compounds exhibit a wide range of biological activities including:

  • Anticancer Activity : Triazoles have been shown to inhibit tumor growth and proliferation. For example, compounds with triazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 and HepG2 .
  • Antimicrobial Properties : Many triazoles possess antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have indicated that certain triazole derivatives can effectively inhibit pathogens like Escherichia coli and Staphylococcus aureus .
  • Neuroprotective Effects : Some triazole derivatives have been linked to anti-cholinesterase activity, which is beneficial in treating neurodegenerative diseases by enhancing acetylcholine levels in the brain .

The biological mechanisms underlying the activity of triazole compounds often involve:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cellular processes. For instance, they can inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells .
  • Interaction with Biological Targets : The nitrogen atoms in the triazole ring facilitate interactions with various biological targets, enhancing their pharmacological profiles. This includes binding to receptors or enzymes critical for disease progression .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

  • Anticancer Study : A study reported that a specific triazole derivative exhibited IC50 values of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Research demonstrated that certain synthesized triazoles showed significant inhibition against E. coli and S. aureus, indicating their potential as antimicrobial agents .

Data Table

The following table summarizes key findings related to the biological activities of various triazole derivatives:

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
Compound AAnticancerMCF-71.1
Compound BAntimicrobialE. coli15
Compound CNeuroprotectiveCholinesteraseInhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
Reactant of Route 2
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol

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